Netupitant N-Oxide
Overview
Description
Netupitant N-oxide is a metabolite of netupitant, a neurokinin 1 receptor antagonist. Netupitant is primarily used in combination with palonosetron to prevent acute and delayed vomiting and nausea caused by chemotherapy . This compound is formed from netupitant by the cytochrome P450 isoform CYP3A4 .
Mechanism of Action
Target of Action
Netupitant N-Oxide, also known as Netupitant metabolite this compound or Netupitant metabolite M2, primarily targets the neurokinin 1 (NK1) receptors . These receptors are broadly distributed in the central and peripheral nervous systems .
Mode of Action
This compound acts as a selective NK1 receptor antagonist . It competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving substance P and NK1 receptors . By inhibiting the binding of substance P to NK1 receptors, this compound can prevent responses mediated by substance P .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). Once absorbed, this compound is extensively metabolized to form three major metabolites: desmethyl derivative, this compound (M2), and OH-methyl derivative . Metabolism is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 . This compound and its metabolites are mainly excreted via the feces .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the prevention of chemotherapy-induced nausea and vomiting (CINV) . By inhibiting the binding of substance P to NK1 receptors, this compound can prevent responses mediated by substance P, which may result in the prevention of CINV .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inhibitors or inducers of the liver enzyme CYP3A4 can affect the blood plasma levels of this compound . Being a CYP3A4 inhibitor itself, this compound could also increase plasma levels of pharmaceuticals that are metabolized by CYP3A4 .
Biochemical Analysis
Biochemical Properties
Netupitant N-Oxide, as a metabolite of Netupitant, may share similar biochemical properties with its parent compound. Netupitant is known to interact with the neurokinin 1 (NK1) receptor, acting as an antagonist . This interaction plays a crucial role in its function as an antiemetic agent .
Cellular Effects
The cellular effects of this compound are likely to be similar to those of Netupitant. Netupitant acts on the NK1 receptors in the central nervous system, inhibiting the binding of the endogenous tachykinin neuropeptide substance P (SP), which may result in the prevention of chemotherapy-induced nausea and vomiting (CINV) .
Molecular Mechanism
The molecular mechanism of action of this compound is expected to be similar to that of Netupitant. Netupitant competitively binds to and blocks the activity of the human substance P/NK1 receptors in the central nervous system (CNS), thereby inhibiting NK1-receptor binding of the endogenous tachykinin neuropeptide substance P (SP) .
Dosage Effects in Animal Models
Studies on Netupitant have shown that it inhibits bladder contraction frequency in a dose-dependent manner in guinea-pigs .
Metabolic Pathways
This compound is a major metabolite of Netupitant. The metabolism of Netupitant is mediated primarily by CYP3A4 and to a lesser extent by CYP2C9 and CYP2D6 .
Transport and Distribution
Netupitant is known to have a large volume of distribution, indicating wide distribution .
Preparation Methods
Netupitant N-oxide can be synthesized through the oxidation of netupitant. Common reagents for this oxidation include hydrogen peroxide, sodium percarbonate, and sodium perborate in the presence of various catalysts . Industrial production methods often involve the use of continuous flow processes with catalysts like titanium silicalite in a packed-bed microreactor .
Chemical Reactions Analysis
Netupitant N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to netupitant under reductive conditions.
Substitution: Various substitution reactions can occur, especially at the nitrogen and oxygen atoms.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed from these reactions include desmethyl-netupitant and hydroxy-netupitant .
Scientific Research Applications
Netupitant N-oxide is used in various scientific research applications, including:
Comparison with Similar Compounds
Netupitant N-oxide is similar to other metabolites of netupitant, such as desmethyl-netupitant and hydroxy-netupitant . it is unique in its specific binding affinity and metabolic pathway. Other similar compounds include:
Aprepitant: Another neurokinin 1 receptor antagonist used for similar therapeutic purposes.
Fosnetupitant: A prodrug of netupitant used in intravenous formulations.
This compound stands out due to its specific formation through the CYP3A4 pathway and its unique pharmacokinetic properties .
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]-N,2-dimethyl-N-[6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-4-(2-methylphenyl)pyridin-3-yl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32F6N4O2/c1-19-8-6-7-9-23(19)24-17-26(39-10-12-40(5,42)13-11-39)37-18-25(24)38(4)27(41)28(2,3)20-14-21(29(31,32)33)16-22(15-20)30(34,35)36/h6-9,14-18H,10-13H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUOVQVMCOPBJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NC=C2N(C)C(=O)C(C)(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CC[N+](CC4)(C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32F6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
910808-11-6 | |
Record name | RO-0713001 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910808116 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RO-0713001 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q2I9HLY8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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